2-cyclopentyl-4,6-difluoroaniline hydrochloride
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Overview
Description
2-cyclopentyl-4,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.69 g/mol . This compound is characterized by the presence of a cyclopentyl group and two fluorine atoms attached to an aniline ring, along with a hydrochloride group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-cyclopentyl-4,6-difluoroaniline hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-difluoroaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-cyclopentyl-4,6-difluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopentyl-4,6-difluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-4,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-cyclopentyl-4,6-difluoroaniline hydrochloride can be compared with other similar compounds, such as:
2-chloro-4,6-difluoroaniline: This compound has a chlorine atom instead of a cyclopentyl group and exhibits different chemical and biological properties.
2,4-difluoroaniline: Lacks the cyclopentyl group and has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
2751615-88-8 |
---|---|
Molecular Formula |
C11H14ClF2N |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
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